molecular formula C33H44N6O5 B13397015 2-[[2-[[2-[[1-Azepanyl(oxo)methyl]amino]-4-methyl-1-oxopentyl]amino]-3-(1-methyl-3-indolyl)-1-oxopropyl]amino]-3-(2-pyridinyl)propanoic acid

2-[[2-[[2-[[1-Azepanyl(oxo)methyl]amino]-4-methyl-1-oxopentyl]amino]-3-(1-methyl-3-indolyl)-1-oxopropyl]amino]-3-(2-pyridinyl)propanoic acid

Cat. No.: B13397015
M. Wt: 604.7 g/mol
InChI Key: LIOKMIQQPDDTNO-UHFFFAOYSA-N
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Description

“D-Alanine, N-((hexahydro-1H-azepin-1-yl)carbonyl)-L-leucyl-1-methyl-D-tryptophyl-3-(2-pyridinyl)-” is a complex organic compound that belongs to the class of peptides Peptides are short chains of amino acid monomers linked by peptide (amide) bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “D-Alanine, N-((hexahydro-1H-azepin-1-yl)carbonyl)-L-leucyl-1-methyl-D-tryptophyl-3-(2-pyridinyl)-” typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The process includes:

    Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.

    Coupling Reactions: Amino acids are sequentially added to the growing peptide chain using coupling reagents such as HATU, DIC, or EDC.

    Deprotection: Removal of protecting groups to reveal the functional groups for further reactions.

    Purification: The final product is purified using techniques such as HPLC (High-Performance Liquid Chromatography).

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that allow for high-throughput synthesis. The use of large-scale reactors and advanced purification systems ensures the efficient production of high-purity peptides.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tryptophan residue, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation Products: Oxindole derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Material Science: Used in the synthesis of novel materials with unique properties.

Biology

    Enzyme Inhibition: Acts as an inhibitor for specific enzymes, providing insights into enzyme mechanisms.

    Protein-Protein Interactions: Studied for its role in modulating protein-protein interactions.

Medicine

    Drug Development: Potential therapeutic agent for various diseases.

    Diagnostics: Used in the development of diagnostic assays.

Industry

    Biotechnology: Employed in the production of biopharmaceuticals.

    Agriculture: Used in the development of agrochemicals.

Mechanism of Action

The mechanism of action of “D-Alanine, N-((hexahydro-1H-azepin-1-yl)carbonyl)-L-leucyl-1-methyl-D-tryptophyl-3-(2-pyridinyl)-” involves its interaction with specific molecular targets such as enzymes, receptors, or proteins. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact pathways and targets depend on the specific application and context in which the

Properties

IUPAC Name

2-[[2-[[2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-methylindol-3-yl)propanoyl]amino]-3-pyridin-2-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44N6O5/c1-22(2)18-26(37-33(44)39-16-10-4-5-11-17-39)30(40)35-27(19-23-21-38(3)29-14-7-6-13-25(23)29)31(41)36-28(32(42)43)20-24-12-8-9-15-34-24/h6-9,12-15,21-22,26-28H,4-5,10-11,16-20H2,1-3H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOKMIQQPDDTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)NC(CC3=CC=CC=N3)C(=O)O)NC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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